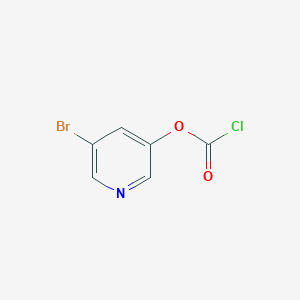

5-Bromopyridin-3-YL chloroformate

Beschreibung

This compound is structurally distinct due to the electron-withdrawing bromine substituent at the 5-position, which influences its reactivity and physicochemical properties. Chloroformates are widely used in organic synthesis as acylating agents, particularly for introducing protective groups (e.g., in peptide synthesis) or activating carboxylic acids.

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-5(3-9-2-4)11-6(8)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVJALUQQVNBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridin-3-YL chloroformate typically involves the reaction of 5-bromopyridine with phosgene or a phosgene equivalent in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:

[ \text{5-Bromopyridine} + \text{Phosgene} \rightarrow \text{5-Bromopyridin-3-YL chloroformate} ]

Industrial Production Methods

Industrial production of 5-Bromopyridin-3-YL chloroformate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopyridin-3-YL chloroformate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Nucleophilic substitution: Formation of carbamates, carbonates, and thiocarbonates.

Reduction: Formation of 5-pyridin-3-YL chloroformate.

Oxidation: Formation of pyridine N-oxide derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromopyridin-3-YL chloroformate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for labeling and detection purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Bromopyridin-3-YL chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chloroformate Compounds

Structural and Physicochemical Properties

The bromopyridine moiety imparts unique characteristics compared to aliphatic or simple aromatic chloroformates. Below is a comparison with key analogs:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Notes |

|---|---|---|---|

| Methyl Chloroformate | 94.50 | 69–70 | Highly volatile; rapid hydrolysis |

| Benzyl Chloroformate | 170.59 | 103–105 (10 mmHg) | Aromatic stabilization reduces hydrolysis rate |

| Phenyl Chloroformate | 156.57 | 192–194 | Enhanced stability due to aryl group |

| 5-Bromopyridin-3-YL Chloroformate | ~236.45 (estimated) | Likely >200 (estimated) | Bromine and pyridine ring increase electrophilicity |

Key Observations :

- Molecular Weight : The bromine atom and pyridine ring significantly increase molecular weight compared to aliphatic analogs (e.g., methyl chloroformate) .

- Boiling Point : Aromatic chloroformates (e.g., benzyl, phenyl) exhibit higher boiling points than aliphatic derivatives due to stronger intermolecular forces. The bromopyridin-3-YL analog is expected to follow this trend.

- Reactivity: The electron-withdrawing bromine substituent enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-halogenated analogs. This property is critical in synthetic applications .

Key Observations :

- Toxicity Mechanisms : Chloroformates hydrolyze to release HCl and CO₂, contributing to tissue damage. Aromatic derivatives like benzyl chloroformate exhibit slower hydrolysis, prolonging exposure risks .

Biologische Aktivität

5-Bromopyridin-3-yl chloroformate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a bromine atom at the 5-position of the pyridine ring and a reactive chloroformate group, serves as a versatile building block in organic synthesis and has shown promising results in various biological assays.

The molecular formula of 5-bromopyridin-3-yl chloroformate is , with a molecular weight of approximately 220.48 g/mol. The synthesis typically involves multiple steps to ensure high yield and purity, often focusing on minimizing side reactions during the process.

Enzyme Inhibition

Research indicates that derivatives of 5-bromopyridin-3-yl chloroformate exhibit significant enzyme inhibition capabilities, particularly against viral proteases. For example, studies have demonstrated its effectiveness as an inhibitor of the main protease (Mpro) of SARS-CoV-2. In a fluorescence-based assay, a derivative of this compound showed an IC50 value of 15 nM, indicating potent inhibitory activity . The presence of the bromine atom enhances lipophilicity, which is crucial for biological activity, allowing better interaction with target enzymes.

Case Studies

- SARS-CoV-2 Main Protease Inhibition :

- Antiviral Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring significantly influence biological activity. For instance, changing the position of the bromine or substituting other functional groups can enhance or diminish enzyme inhibition capabilities. A comparative analysis with similar compounds illustrates this variability:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromopyridin-2-yl chloroformate | Structure | Different bromination position affecting reactivity |

| 5-Bromopyridin-3-carboxylic acid | Structure | Contains carboxylic acid instead of chloroformate |

| 4-Bromopyridin-3-yl chloroformate | Structure | Different bromination leading to varied reactivity |

The unique combination of the reactive chloroformate group and the electron-withdrawing bromine enhances its utility as an intermediate for diverse synthetic pathways compared to other similar compounds.

Toxicity and Safety

In preliminary toxicity assessments, derivatives of 5-bromopyridin-3-yl chloroformate exhibited low toxicity levels in human cell lines at concentrations up to 100 µM. However, further studies are necessary to fully understand the safety profile and potential side effects associated with this compound and its derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.